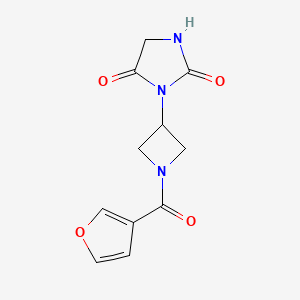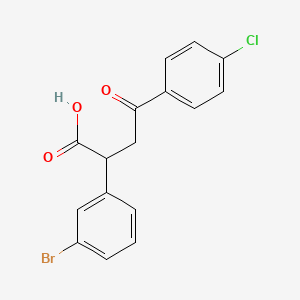![molecular formula C16H13ClN2O2 B2795839 (2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid CAS No. 749907-05-9](/img/structure/B2795839.png)
(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid” is a chemical compound with the empirical formula C16H13ClN2O2 . It has a molecular weight of 300.74 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Research in heterocyclic chemistry has utilized derivatives similar to the specified compound for synthesizing various heterocyclic structures. Bialy and Gouda (2011) explored cyanoacetamide in heterocyclic chemistry for synthesizing benzothiophenes, showing significant antitumor and antioxidant activities. This study underscores the compound's utility in creating biologically active molecules through Knoevenagel condensation and other synthetic pathways (Bialy & Gouda, 2011).
Solar Cell Applications
The compound's framework has been adapted in molecular engineering for organic sensitizers in solar cell applications. Sanghoon Kim et al. (2006) demonstrated the synthesis of novel organic sensitizers with functionalized unsymmetrical structures for high incident photon to current conversion efficiency in dye-sensitized solar cells (DSSCs). Their work highlights the importance of electron-donating and anchoring groups in achieving high solar energy conversion efficiencies (Kim et al., 2006).
Quantum Chemical Calculations and Molecular Design
In the realm of molecular design, especially for DSSCs, the consideration of π-conjugation units and the alignment of molecular orbitals play a crucial role. Studies involving quantum chemical calculations help in understanding the electronic structure and designing efficient organic dyes for solar energy conversion. The work by Sun et al. (2019) on designing new organic dyes for DSSCs using cyclopentadipyrrole and dihydropyrroloindole groups, in conjunction with cyanoacrylic acid as an acceptor, underscores the compound's relevance in photovoltaic research (Sun et al., 2019).
Material Science and Corrosion Inhibition
In material science, the synthesis of new derivatives provides insights into corrosion inhibition mechanisms, showcasing the compound's utility beyond biological and energy applications. Louroubi et al. (2019) demonstrated the synthesis and structural characterization of a pyrrole derivative with potential as a corrosion inhibitor (Louroubi et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-12(7-13(9-18)16(20)21)11(2)19(10)15-5-3-4-14(17)8-15/h3-8H,1-2H3,(H,20,21)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEDDKVMWGSYEN-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

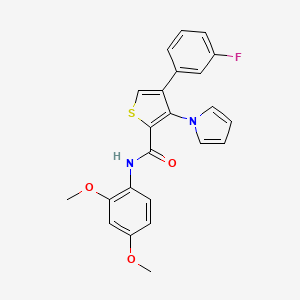


![5-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2795764.png)
![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2795766.png)

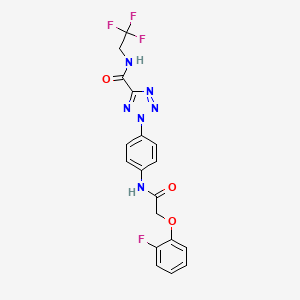
![3-((5-(cyclopentylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2795769.png)
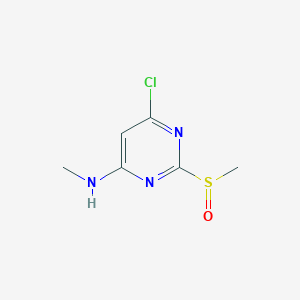
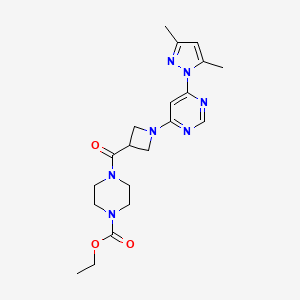
![2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)butanamide](/img/structure/B2795773.png)
